3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-13-6-5-12(10-14(13)21-2)23(18,19)17-11-16(7-8-16)15-4-3-9-22-15/h3-6,9-10,17H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMLFHBVCDBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for complex molecules.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Formation of 3,4-dihydroxy derivatives.
Reduction: : Formation of 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenamine.
Substitution: : Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in studies related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its sulfonamide group, in particular, is known for its antimicrobial activity, which could be useful in developing new antibiotics.
Industry
In industry, this compound could be used in the production of advanced materials, such as conductive polymers. Its thiophene moiety is particularly useful in creating π-conjugated systems that have applications in electronics and materials science.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, disrupting their normal function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Differences:
- Core Modifications : Compound 5b replaces the thiophene-cyclopropane group with a 2,2-dimethylchromen (benzopyran) ring system.
- Substituents: Incorporates a 3-morpholinopropyl chain on the sulfonamide nitrogen, absent in the target compound.
Physicochemical Properties:
Functional Impact :
- Chromen vs.
Montelukast Sodium Derivatives
Source : Montelukast Sodium Oral Granules (USP revision bulletin) .
Structural Differences:
- Core Structure: Montelukast derivatives feature a quinoline-carboxylic acid backbone, unlike the benzenesulfonamide core of the target compound.
- Cyclopropane Placement : Montelukast includes a cyclopropane linked to a carboxylic acid and sulfanyl group, contrasting with the thiophene-cyclopropylmethyl group in the target compound.
Functional Impact:
- Pharmacological Target : Montelukast acts as a leukotriene receptor antagonist (LTRA) for asthma, while the target compound’s mechanism remains uncharacterized .
- Electron-Withdrawing Groups: Montelukast’s quinoline and carboxylic acid groups increase electrophilicity, whereas the target compound’s methoxy and thiophene groups favor electron-rich interactions.
Biological Activity
3,4-Dimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 353.45 g/mol. The structure features a benzenesulfonamide moiety, which is known for its diverse biological activities.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzymes. For instance, sulfonamides are often recognized for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to various physiological effects, including anti-inflammatory and antitumor activities .
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The presence of the thiophene ring in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against bacterial strains . Studies have shown that modifications in the sulfonamide structure can significantly affect antimicrobial potency.
Cancer Therapy
Recent investigations into benzene sulfonamides have highlighted their potential as anticancer agents. The compound’s ability to inhibit specific signaling pathways involved in cell proliferation makes it a candidate for further development in cancer therapies. For example, compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in various cancer models .
Neurological Disorders
There is emerging evidence suggesting that compounds like this compound may have neuroprotective effects. These effects could be mediated through modulation of neurotransmitter systems or by reducing oxidative stress within neuronal tissues .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in cancer cell lines. For instance, one study reported a significant reduction in viability of breast cancer cells treated with sulfonamide derivatives at concentrations as low as 10 µM .
Animal Models
Animal studies have further supported the anticancer potential of related compounds. In xenograft models, administration of these compounds resulted in reduced tumor size and improved survival rates compared to control groups.
Data Tables
| Activity | Concentration (µM) | Effect |
|---|---|---|
| Cell Viability (Breast Cancer) | 10 | 50% Reduction |
| Tumor Size Reduction | 50 | Significant Decrease |
| Antimicrobial Efficacy | Varies | Effective against Gram-positive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
